3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide
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Overview
Description
3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a chlorophenyl ring, a fluorobenzo[d]thiazolyl moiety, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing benzo[d]thiazol-2-yl groups, have been reported to inhibit hiv-1 rt .
Mode of Action
It’s suggested that the compound may bind to the allosteric center of its target, leading to uncompetitive inhibition . This means that the compound binds to the enzyme-substrate complex, altering the enzyme’s activity.
Biochemical Pathways
Compounds with similar structures have been shown to affect the replication of hiv-1 by inhibiting the reverse transcriptase enzyme .
Pharmacokinetics
The compound’s good thermal stability and electrochemical stability suggest that it may have favorable pharmacokinetic properties.
Result of Action
Based on its potential mode of action, it could be inferred that the compound may inhibit the activity of its target enzyme, thereby affecting the replication of certain viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide typically involves multi-step organic reactionsThe final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its cytotoxic and antibacterial properties, making it a candidate for drug development.
Industry: Utilized in the development of advanced materials, such as semiconductors and polymers.
Comparison with Similar Compounds
Similar Compounds
3-((4-chlorophenyl)sulfanyl)propanoic acid: Shares the chlorophenyl group but differs in the sulfonyl linkage.
6-bromobenzo[d]thiazol-2(3H)-one: Contains the benzo[d]thiazolyl moiety but lacks the sulfonyl and propanamide groups.
Uniqueness
3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3S2/c17-10-1-4-12(5-2-10)25(22,23)8-7-15(21)20-16-19-13-6-3-11(18)9-14(13)24-16/h1-6,9H,7-8H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHQUHLYLLIBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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